Methyl 2-methyl-6-sulfamoylbenzoate

Description

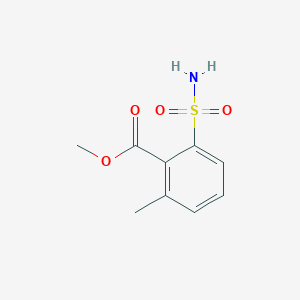

Methyl 2-methyl-6-sulfamoylbenzoate is a sulfonylurea compound characterized by a benzoate ester backbone with a sulfamoyl group at position 6 and a methyl substituent at position 2. This structure is critical to its role as a herbicidal agent, functioning as an acetolactate synthase (ALS) inhibitor, which disrupts plant amino acid biosynthesis.

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

methyl 2-methyl-6-sulfamoylbenzoate |

InChI |

InChI=1S/C9H11NO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) |

InChI Key |

YIXNAACRZYUQQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-6-sulfamoylbenzoate typically involves the reaction of 2-methyl-6-chlorobenzoic acid methyl ester with sodium sulfamate. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like cuprous bromide. The mixture is heated to around 50°C and maintained at this temperature for about 10 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove by-products. The filtrate is then concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The use of environmentally friendly solvents and catalysts, as well as efficient purification techniques, are crucial for industrial synthesis. The reaction conditions are carefully controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-sulfamoylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The methyl and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution Reactions: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-methyl-6-sulfamoylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Sulfonylurea Herbicide Analogs

Methyl 2-methyl-6-sulfamoylbenzoate belongs to the sulfonylurea herbicide class, sharing core structural features with compounds such as:

| Compound Name | Substituents on Triazine Ring | Key Functional Groups | Primary Use |

|---|---|---|---|

| Metsulfuron methyl ester | 4-methoxy, 6-methyl | Sulfamoyl, methyl ester | Broadleaf weed control |

| Ethametsulfuron methyl ester | 4-ethoxy, 6-methylamino | Sulfamoyl, methyl ester | Oilseed crop protection |

| Triflusulfuron methyl ester | 4-dimethylamino, 6-trifluoroethoxy | Sulfamoyl, methyl ester | Sugar beet weed management |

Key Findings :

- Substituent Effects : The herbicidal activity and selectivity of sulfonylureas depend on the substituents on the triazine ring. For example, the trifluoroethoxy group in triflusulfuron enhances lipid solubility and systemic mobility, improving absorption in target plants .

- Stability : Methyl ester groups in these compounds improve stability under acidic conditions compared to free carboxylic acids, aiding in prolonged soil activity .

Structural Analogs with Modified Functional Groups

Methyl 2-bromo-6-methylbenzoate

- Structure : Replaces the sulfamoyl group with bromine at position 4.

- Properties :

Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Ester

- Structure: Diterpenoid methyl esters with fused cyclic systems (e.g., labdane skeleton).

- Applications : Found in plant resins (e.g., Austrocedrus chilensis), these esters contribute to antimicrobial and anti-inflammatory properties, unlike synthetic sulfonylureas .

Physicochemical Properties of Methyl Esters

General trends observed in methyl esters (Table 3 from ):

| Property | This compound (Inferred) | Methyl Salicylate (Reference) | Methyl 2-bromo-6-methylbenzoate |

|---|---|---|---|

| Boiling Point | High (>250°C) | 222°C | ~220°C (estimated) |

| Water Solubility | Low (hydrophobic sulfamoyl group) | 0.3 g/L | Very low |

| Volatility | Low (non-VOC) | High (VOC) | Moderate |

- Volatility : Sulfonylurea methyl esters exhibit lower volatility compared to volatile organic compounds (VOCs) like methyl salicylate, reducing environmental dispersal .

- Solubility : The sulfamoyl group enhances polarity slightly but insufficiently for high water solubility, necessitating formulation adjuvants in agricultural use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.